molecular formula C13H21ClN2O4 B1510582 (1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride

(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride

Cat. No.: B1510582
M. Wt: 304.77 g/mol
InChI Key: NBJWPFOWARTFEN-RFPNMSNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyrrolidine ring, and multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyrrolidine ring, and the addition of functional groups. Common synthetic routes may include:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving an amine and a suitable electrophile.

    Functional Group Addition: The hydroxyl and carboxamido groups can be added through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or alcohols; electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of amine-containing compounds.

    Substitution: Formation of substituted cyclopropane or pyrrolidine derivatives.

Scientific Research Applications

(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.

    Pathway Modulation: The compound may modulate biochemical pathways by interacting with key regulatory proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-amino-1-phenyl-1-propanol
  • (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.3.1]heptane-2,3-diol

Uniqueness

(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride is unique due to its combination of a cyclopropane ring, a pyrrolidine ring, and multiple functional groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H21ClN2O4

Molecular Weight

304.77 g/mol

IUPAC Name

ethyl (1R,2S)-2-ethenyl-1-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]cyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H20N2O4.ClH/c1-3-8-6-13(8,12(18)19-4-2)15-11(17)10-5-9(16)7-14-10;/h3,8-10,14,16H,1,4-7H2,2H3,(H,15,17);1H/t8-,9-,10+,13-;/m1./s1

InChI Key

NBJWPFOWARTFEN-RFPNMSNKSA-N

Isomeric SMILES

CCOC(=O)[C@]1(C[C@H]1C=C)NC(=O)[C@@H]2C[C@H](CN2)O.Cl

Canonical SMILES

CCOC(=O)C1(CC1C=C)NC(=O)C2CC(CN2)O.Cl

Origin of Product

United States

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